Home > Products > Screening Compounds P78886 > Tau Peptide (304-318) Trifluoroacetate
Tau Peptide (304-318) Trifluoroacetate - 330456-49-0

Tau Peptide (304-318) Trifluoroacetate

Catalog Number: EVT-6428355
CAS Number: 330456-49-0
Molecular Formula: C77H127F3N18O24
Molecular Weight: 1745.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (304-318) Trifluoroacetate is a synthetic peptide derived from the tau protein, specifically focusing on the amino acid sequence from positions 304 to 318. Tau protein is crucial for stabilizing microtubules in neuronal cells, and its aggregation is implicated in neurodegenerative diseases, particularly Alzheimer's disease. The trifluoroacetate salt form is often utilized in research due to its solubility and stability in various experimental conditions.

Source

The tau peptide can be synthesized using solid-phase peptide synthesis techniques, often employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a resin-bound peptide chain, culminating in the release of the desired peptide in a trifluoroacetate form, which facilitates purification and handling .

Classification

Tau Peptide (304-318) Trifluoroacetate is classified as a neuropeptide and falls under the category of amyloidogenic peptides. Its role in tau pathology makes it a significant subject of study within neurobiology and pharmacology, particularly concerning its aggregation properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (304-318) typically involves:

  1. Solid-Phase Peptide Synthesis: Utilizing Rink Amide AM Resin for attachment.
  2. Fmoc Chemistry: Employing Fmoc-protected amino acids to build the peptide chain.
  3. Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Details

  • Coupling Agents: Hexafluorophosphate Benzotriazole Tetramethyl Uronium is commonly used for coupling amino acids.
  • Purification Techniques: Preparative HPLC is utilized to separate the desired peptide from impurities, with analytical HPLC confirming purity levels post-synthesis .
Molecular Structure Analysis

Structure

The molecular structure of Tau Peptide (304-318) can be represented by its amino acid sequence. This segment consists primarily of hydrophilic residues that contribute to its solubility and interaction with other proteins.

Data

  • Molecular Weight: The theoretical molecular weight can be calculated based on the constituent amino acids.
  • Secondary Structure: This peptide segment may exhibit tendencies towards beta-sheet formation, characteristic of amyloid fibrils, especially under aggregation conditions .
Chemical Reactions Analysis

Reactions

Tau Peptide (304-318) undergoes several key reactions:

  1. Aggregation: Under physiological conditions, this peptide can aggregate into fibrillar structures, which are hallmarks of tauopathies.
  2. Inhibition Studies: Research indicates that certain compounds can inhibit the aggregation process, providing insights into potential therapeutic strategies against tau-related diseases .

Technical Details

Kinetic studies often utilize Thioflavin T fluorescence assays to monitor aggregation rates, revealing insights into the mechanisms governing tau fibril formation .

Mechanism of Action

Process

The mechanism by which Tau Peptide (304-318) exerts its effects involves:

  1. Self-Assembly: The peptide can self-assemble into fibrils under specific conditions, driven by hydrophobic interactions and hydrogen bonding.
  2. Nucleation and Growth: The aggregation process typically features a lag phase followed by rapid growth, influenced by concentration and environmental factors such as pH and temperature .

Data

Studies have shown that tau fragment aggregation kinetics are concentration-dependent, with higher concentrations leading to faster aggregation rates but saturation effects observed beyond certain thresholds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Highly soluble in water and buffer solutions due to its polar nature.

Chemical Properties

Applications

Scientific Uses

Tau Peptide (304-318) Trifluoroacetate has several applications in scientific research:

  1. Modeling Tauopathies: Used in studies aimed at understanding tau aggregation mechanisms and their implications in neurodegenerative diseases.
  2. Drug Development: Serves as a target for developing inhibitors that could prevent tau aggregation, potentially leading to therapeutic interventions for Alzheimer's disease .
  3. Biophysical Studies: Employed in experiments assessing protein-protein interactions and the structural dynamics of tau aggregates.
Molecular Characterization of Tau Peptide (304-318) in Neurodegenerative Contexts

Role of Tau Peptide Isoforms in Microtubule Stabilization Dynamics

Tau Peptide (304-318) corresponds to residues 304–318 (GSVQIVYKPVDLSKV) within the microtubule-binding domain (MTBD) of the full-length tau protein. This sequence spans the critical hexapeptide motif VQIVYK (residues 306–311), located in the R3 repeat domain, which is conserved across all six tau isoforms expressed in the human central nervous system [4] [8]. The peptide's position within the MTBD determines its functional role: isoforms containing four microtubule-binding repeats (4R-tau) exhibit higher microtubule affinity compared to three-repeat isoforms (3R-tau) due to the presence of the R2 repeat, which enhances avidity through additional tubulin interaction sites [4] [10]. Tau Peptide (304-318) itself is present in both 3R and 4R isoforms, as the R3 repeat is constitutively expressed [4].

Biophysical studies reveal that this peptide anchors tau to microtubules by binding at the interface between α/β-tubulin heterodimers. The VQIVYK motif inserts into a hydrophobic pocket formed by helix H10 and β-strand S9 of α-tubulin, competitively inhibiting vinblastine binding—a small molecule that disrupts tubulin assembly [1] [6]. This interaction stabilizes protofilament conformation by reducing curvature between tubulin subunits, thereby promoting microtubule polymerization and reducing dynamic instability [1] [6]. NMR spectroscopy demonstrates that residues Lys311 and Tyr310 within this peptide form direct contacts with tubulin, explaining their evolutionary conservation and critical role in microtubule regulation [1].

Table 1: Isoform-Specific Features of Tau Peptide (304-318)

Tau Isoform TypePresence of R3 Repeat (304-318)Microtubule AffinityStructural Context
4R-tauPresentHigh (Kd ~0.2–0.5 µM)Flanked by R2 and R4 repeats; R2 enhances avidity
3R-tauPresentModerate (Kd ~1–2 µM)Lacks R2 repeat; reduced multivalency
Fetal (0N3R)PresentLowOnly isoform expressed in fetal brain

Post-Translational Modifications: Phosphorylation Patterns and Aggregation Propensity

Post-translational modifications (PTMs), particularly phosphorylation, profoundly alter Tau Peptide (304-318)'s biophysical properties. Key phosphorylation sites within this sequence include:

  • Ser305: Phosphorylated by kinases GSK-3β and CDK5; creates electrostatic repulsion weakening microtubule binding
  • Tyr310: Hyperphosphorylation promotes β-sheet transition
  • Ser313: Regulates exposure of the VQIVYK motif [4] [9]

Mass spectrometry analyses of Alzheimer's disease (AD) brains reveal elevated phosphorylation at Ser305 (>8-fold increase vs. controls), which induces a conformational shift that exposes the aggregation-prone VQIVYK core [7] [9]. This hexapeptide forms steric zippers via cross-β stacking, with tyrosine (Tyr310) and lysine (Lys311) residues facilitating interdigitation of β-strands [3] [8]. Phosphomimetic mutations (Ser305→Glu) in cell models reduce seeded aggregation by AD-derived tau by 80%, confirming this site's role in strain-specific pathology [9].

Phosphorylation within Tau Peptide (304-318) exhibits compartment-specific patterns. In cerebrospinal fluid (CSF), Thr205/Ser208 phosphorylation is detectable even in non-AD patients, whereas brain-soluble tau shows minimal phosphorylation at these sites. AD CSF samples exhibit hyperphosphorylation at Thr217 and Thr231 within adjacent domains, which correlates with increased detection of phospho-Ser305 in the peptide [7]. This suggests phosphorylation spreads cooperatively across domains to facilitate pathological transformation.

Table 2: Pathogenic Phosphorylation Sites within Tau Peptide (304-318)

ResidueModifying KinasesEffect on Microtubule BindingAggregation Consequence
Ser305GSK-3β, CDK5Decreases affinity by >50%Exposes VQIVYK motif; promotes β-sheet nucleation
Tyr310Fyn, Src kinasesDisrupts hydrophobic interactionsStabilizes steric zipper interface
Ser313MAPK, CK1Moderate reductionFacilitates oligomer propagation

Structural Determinants of Tau Peptide (304-318) in Axonal Transport Regulation

Tau Peptide (304-318) contributes to axonal transport regulation through two interdependent mechanisms:

  • Microtubule Track Stabilization: By binding tubulin interfaces, the peptide reduces protofilament curvature and suppresses catastrophe frequencies by >40%, creating stable tracks for motor proteins [6]. Lys311 mutations disrupt this function, leading to microtubule fragmentation and impaired cargo trafficking [1] [4].
  • Motor Protein Coordination: The positively charged lysine residues (Lys311, Lys317) interact with the C-terminal acidic tails of tubulin, which also serve as binding sites for kinesin light chains. Phosphorylation at Ser305 sterically hinders these interactions, reducing kinesin processivity [4] [10].

Pathogenic transformations convert Tau Peptide (304-318) from a stabilizer to a transport disruptor. Hyperphosphorylated or cleaved peptides detach from microtubules and self-assemble into oligomers that physically obstruct motor proteins. In vitro, tau oligomers containing the VQIVYK domain reduce dynein motility by 65% and kinesin run lengths by 72% along microtubules [3] [10]. This obstruction is exacerbated by the peptide's propensity to form viscous hydrogels at physiological concentrations, creating diffusion barriers in axons [8].

Table 3: Structural-Functional Relationships in Tau Peptide (304-318)

Structural ElementPhysiological FunctionPathogenic Dysfunction
VQIVYK motif (306–311)Tubulin interface binding; protofilament straighteningβ-sheet oligomerization; steric zipper formation
Lys311/Lys317Electrostatic interaction with tubulin C-terminiAltered charge promotes aggregation; reduces motor protein affinity
Proline-rich flank (304-305, 312–318)Maintains peptide flexibilityPhosphorylation sites (e.g., Ser305) induce rigid β-arch conformations

Properties

CAS Number

330456-49-0

Product Name

Tau Peptide (304-318) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C77H127F3N18O24

Molecular Weight

1745.9 g/mol

InChI

InChI=1S/C75H126N18O22.C2HF3O2/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115;3-2(4,5)1(6)7/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115);(H,6,7)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-;/m0./s1

InChI Key

ONOCFEZANDDQQW-QSSNSHEDSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.